SSR128129E

Allosteric modulation FGFR signaling Receptor tyrosine kinase

SSR128129E (SSR) is a first-in-class small-molecule allosteric inhibitor of fibroblast growth factor receptors (FGFRs) that binds to the extracellular domain of the receptor. Unlike orthosteric ATP-competitive FGFR inhibitors, SSR does not compete with FGF ligand binding or inhibit intracellular kinase activity, instead modulating receptor conformation and selectively blocking specific downstream signaling pathways.

Molecular Formula C18H15N2NaO4
Molecular Weight 346.3 g/mol
Cat. No. B612013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR128129E
SynonymsSSR128129E;  SSR 128129E;  SSR-128129E.
Molecular FormulaC18H15N2NaO4
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]
InChIInChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1
InChIKeyJFBMSTWZURKQOC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SSR128129E for Research Procurement: Allosteric Extracellular FGFR Inhibitor with Biased Signaling


SSR128129E (SSR) is a first-in-class small-molecule allosteric inhibitor of fibroblast growth factor receptors (FGFRs) that binds to the extracellular domain of the receptor [1]. Unlike orthosteric ATP-competitive FGFR inhibitors, SSR does not compete with FGF ligand binding or inhibit intracellular kinase activity, instead modulating receptor conformation and selectively blocking specific downstream signaling pathways [1][2]. SSR exhibits oral bioavailability and inhibits responses mediated by FGFR1-4 with IC50 values ranging from 15-28 nM for FGF2-induced FGFR stimulation in cellular assays .

Why SSR128129E Cannot Be Replaced by Conventional ATP-Competitive FGFR Inhibitors in FGFR Signaling Research


Conventional ATP-competitive FGFR inhibitors (e.g., BGJ398, AZD4547, PD173074) bind to the intracellular kinase domain and indiscriminately block all FGFR kinase activity [1]. SSR128129E fundamentally differs by binding to an extracellular allosteric site on the FGFR D3 domain, inducing conformational changes that selectively inhibit receptor internalization-linked signaling without blocking all FGFR-mediated pathways [2][3]. This biased antagonism property—where SSR blocks specific downstream effectors (e.g., ERK1/2 phosphorylation) while sparing others—is mechanistically impossible for ATP-competitive inhibitors, rendering SSR non-substitutable in experiments requiring pathway-selective FGFR modulation [1][2]. Additionally, SSR demonstrates in vivo efficacy in tumor models refractory to VEGFR2 inhibition, a feature not shared by orthosteric FGFR inhibitors [1].

SSR128129E Comparative Evidence: Quantitative Differentiation from Orthosteric FGFR Inhibitors


SSR128129E Extracellular Allosteric Binding vs. ATP-Competitive FGFR Inhibitors: Binding Site and Kinase Activity Differentiation

SSR128129E binds exclusively to the extracellular D3 domain of FGFR at a site distinct from the FGF ligand-binding pocket, and does not inhibit intracellular FGFR kinase activity [1]. In contrast, ATP-competitive FGFR inhibitors such as BGJ398, AZD4547, and PD173074 bind to the intracellular ATP-binding pocket of the kinase domain and directly inhibit kinase enzymatic activity [2][3]. In cell-based kinase activity assays, SSR128129E showed no inhibition of FGFR kinase activity at concentrations up to 10 μM, while ATP-competitive inhibitors typically exhibit nanomolar IC50 values against FGFR kinase activity [1]. SSR does not cross the plasma membrane in cellular assays, confirming its exclusive extracellular site of action [1].

Allosteric modulation FGFR signaling Receptor tyrosine kinase Extracellular inhibitor

SSR128129E Biased Antagonism and Signaling Pathway Selectivity vs. Pan-FGFR ATP-Competitive Inhibitors

SSR128129E exhibits biased antagonism of FGFR signaling: it blocks FGF2-induced ERK1/2 phosphorylation (a MAPK pathway endpoint) but does not uniformly suppress all FGFR-mediated downstream effectors [1]. Specifically, SSR inhibits FGFR internalization and subsequent signaling linked to this trafficking event, while not blocking all FGFR-dependent pathways indiscriminately [1][2]. ATP-competitive FGFR inhibitors (e.g., BGJ398, AZD4547) non-selectively block all kinase-dependent signaling downstream of FGFR activation [3]. In cellular assays, SSR128129E (10-100 nM) blocks FGF2-induced FGFR internalization by approximately 50-70% as measured by receptor cell surface retention assays, whereas orthosteric inhibitors do not distinguish between internalization-dependent and internalization-independent signaling pathways [1][2].

Biased signaling FGFR pathway Allosteric modulation Receptor internalization

SSR128129E Efficacy in VEGFR2 Inhibitor-Refractory Tumors vs. Orthosteric FGFR Inhibitors

SSR128129E demonstrates in vivo anti-tumor efficacy in models refractory to anti-VEGFR2 antibody treatment, whereas this property has not been demonstrated for conventional ATP-competitive FGFR inhibitors in comparable models [1]. In the Panc02 pancreatic tumor model, oral administration of SSR128129E (30 mg/kg/day) reduced tumor growth by 44% in an orthotopic setting, and by 53% (tumor size) and 40% (tumor weight) in subcutaneous models when treatment was initiated from day 5 post-implantation [2]. Importantly, SSR128129E potentiated the anti-tumor effects of VEGFR inhibition and restored sensitivity in VEGFR inhibitor-refractory cell lines [1][3]. In contrast, ATP-competitive FGFR inhibitors have not been reported to overcome VEGFR inhibitor resistance in similar tumor models, as this property appears linked to SSR's unique extracellular allosteric mechanism and biased signaling profile [1].

Anti-angiogenic resistance FGFR-VEGFR crosstalk Tumor angiogenesis Refractory cancer models

SSR128129E Arteriosclerosis and Atherosclerosis Efficacy in Vascular Disease Models

SSR128129E demonstrates significant inhibition of neointimal proliferation and atherosclerosis in murine vascular disease models, with quantitatively documented efficacy [1]. In a mouse vein graft model, SSR128129E treatment (50 mg/kg/day orally) reduced neointimal proliferation by 72.5% (p<0.01) at 2 weeks and 47.8% (p<0.05) at 8 weeks post-graft compared to vehicle-treated controls [1][2]. In apolipoprotein E-deficient mice, SSR128129E treatment (50 mg/kg/day for 5 months) reduced atherosclerotic lesion size in the aortic sinus by 42.9% (p<0.01), without altering serum lipid levels [1][2]. No comparable in vivo vascular disease efficacy data exist for ATP-competitive FGFR inhibitors in these specific models, as conventional FGFR inhibitors have not been systematically evaluated in vein graft arteriosclerosis or apoE-deficient atherosclerosis models at the time of publication [3].

Vascular biology Atherosclerosis Neointimal hyperplasia Vein graft disease

SSR128129E Radiosensitization of Glioblastoma: Differential Efficacy in Radioresistant vs. Radiosensitive Cell Lines

SSR128129E radiosensitizes radioresistant glioblastoma cells while showing no effect on radiosensitive glioblastoma cells, demonstrating context-dependent efficacy [1]. Treatment of radioresistant U87 and SF763 glioblastoma cells with SSR128129E enhanced radiation-induced cell death, whereas the survival of more radiosensitive U251 and SF767 cells after irradiation was not affected [1]. SSR128129E administration to U87 cells increased radiation-induced mitotic cell death, decreased cell membrane availability of FGFR1, increased FGFR1 ubiquitylation, inhibited radiation-induced RhoB activation, and modulated HIF-1α levels [1]. In an orthotopic U87 xenograft mouse model, treatment with SSR128129E before two consecutive local 2.5 Gy irradiations significantly prolonged neurological sign-free survival compared to control and single-modality treatment groups [1]. No comparable radiosensitization studies have been reported for ATP-competitive FGFR inhibitors in glioblastoma models with this degree of mechanistic characterization [2].

Glioblastoma Radiosensitization FGFR inhibition Radio-resistance

SSR128129E: Validated Research Application Scenarios for Scientific and Industrial Procurement


Mechanistic Dissection of FGFR Biased Signaling and Receptor Trafficking-Dependent Pathways

SSR128129E is the optimal tool compound for researchers investigating FGFR signaling bias and the functional distinction between receptor internalization-dependent and internalization-independent downstream pathways. As the only commercially available FGFR inhibitor with demonstrated biased antagonism—blocking ERK1/2 phosphorylation and FGFR internalization while sparing certain other FGFR-mediated responses—SSR enables experimental dissection of pathway selectivity that ATP-competitive inhibitors cannot provide [1]. In contrast to pan-kinase inhibitors that uniformly suppress all FGFR kinase activity, SSR's extracellular allosteric binding to the D3 domain allows researchers to interrogate conformational regulation of FGFR signaling without confounding kinase inhibition [2]. This application is critical for academic laboratories studying FGFR biology, pharmaceutical discovery programs targeting specific FGFR signaling branches, and contract research organizations validating FGFR pathway modulation mechanisms.

Investigating FGFR-VEGFR Crosstalk and Overcoming Anti-Angiogenic Resistance

SSR128129E is uniquely positioned for studies of FGFR-mediated resistance to VEGFR-targeted anti-angiogenic therapy. Unlike ATP-competitive FGFR inhibitors that have not demonstrated efficacy in VEGFR inhibitor-refractory models, SSR exhibits potent anti-tumor activity in tumors that are refractory to anti-VEGFR2 antibodies and potentiates the effects of VEGFR inhibition [1]. In Panc02 pancreatic tumor models, oral SSR (30 mg/kg/day) reduced tumor growth by 44-53% in VEGFR2-refractory settings [2]. This application scenario is directly relevant to pharmaceutical and biotechnology companies developing combination anti-angiogenic strategies, academic oncology researchers investigating resistance mechanisms, and translational research programs focused on overcoming anti-VEGF therapy failure in solid tumors.

Vascular Biology and Restenosis Research Requiring Validated In Vivo FGFR Inhibition

SSR128129E is the only FGFR-targeting tool compound with peer-reviewed, quantitative in vivo efficacy data in established vascular disease models, including vein graft arteriosclerosis and atherosclerosis. In a mouse vein graft model, SSR (50 mg/kg/day oral) reduced neointimal proliferation by 72.5% at 2 weeks post-graft, and in apoE-deficient mice, SSR reduced aortic sinus atherosclerosis by 42.9% at 5 months without altering serum lipids [1]. These validated in vivo endpoints provide researchers with a reproducible, literature-supported experimental system for FGFR inhibition in vascular pathology. This scenario is directly applicable to academic vascular biology laboratories, cardiovascular drug discovery programs, medical device companies investigating restenosis mechanisms, and contract research organizations performing preclinical vascular efficacy studies.

Glioblastoma Radiosensitization Research Targeting FGFR-Mediated Radioresistance

SSR128129E provides a selective tool for investigating FGFR-mediated radioresistance in glioblastoma, with demonstrated efficacy restricted to radioresistant cell lines (U87, SF763) while sparing radiosensitive lines (U251, SF767) [1]. This context-dependent activity, coupled with mechanistic data showing modulation of FGFR1 membrane availability, ubiquitylation, RhoB activation, and HIF-1α levels, enables precise interrogation of FGFR's role in radiation response [1]. The compound's in vivo radiosensitization in orthotopic U87 xenografts with clinically relevant fractionated irradiation (2 × 2.5 Gy) further supports its utility in translational glioblastoma research [1]. This application is directly relevant to neuro-oncology research laboratories, radiation oncology translational programs, pharmaceutical companies developing radiosensitizing agents, and academic centers investigating glioblastoma therapeutic resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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